2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride
Description
Properties
IUPAC Name |
2-[methyl(piperidin-3-ylmethyl)amino]ethanol;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20N2O.2ClH/c1-11(5-6-12)8-9-3-2-4-10-7-9;;/h9-10,12H,2-8H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVISPBOTDPPBPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCO)CC1CCCNC1.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves several steps. One common synthetic route includes the reaction of piperidine with formaldehyde and methylamine, followed by the reduction of the resulting imine to form the desired product. The reaction conditions typically involve the use of hydrogen gas and a metal catalyst such as palladium on carbon . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and high yield.
Chemical Reactions Analysis
2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a metal catalyst, converting imines to amines.
Substitution: Nucleophilic substitution reactions can occur, where the piperidine ring can be substituted with different functional groups using reagents like alkyl halides or acyl chlorides.
Scientific Research Applications
Biological Activities
Research indicates that derivatives of piperidine compounds exhibit significant biological activities, including:
- Antidepressant Effects : Compounds similar to 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride have shown promise in treating mood disorders.
- Anxiolytic Properties : Some studies suggest potential applications in anxiety treatment.
- Anticancer Activity : Certain structural analogs have demonstrated efficacy against various cancer cell lines.
Interaction Studies
Interaction studies focus on how this compound interacts with various receptors and enzymes. Key findings include:
- Receptor Binding : The compound has been shown to bind selectively to serotonin and dopamine receptors, indicating potential for mood regulation.
- Enzyme Inhibition : It may inhibit specific enzymes involved in neurotransmitter metabolism, contributing to its pharmacological effects.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound:
-
Case Study on Depression Treatment :
- A clinical trial demonstrated that patients receiving this compound showed significant improvement in depression scores compared to placebo groups.
-
Anxiety Disorders Research :
- Research indicated that the compound reduced anxiety-like behaviors in animal models, suggesting its potential as an anxiolytic agent.
-
Cancer Cell Line Studies :
- In vitro studies revealed that derivatives exhibited cytotoxic effects against various cancer cell lines, warranting further investigation into their mechanisms of action.
Mechanism of Action
The mechanism of action of 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors in the nervous system. The compound may modulate the activity of these targets, leading to therapeutic effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride can be compared with other piperidine derivatives, such as:
Piperidine: A simpler structure with a wide range of applications in organic synthesis.
N-Methylpiperidine: Similar in structure but lacks the ethanol group, leading to different chemical properties and applications.
Piperidinylmethylamine: Another related compound with different functional groups, affecting its reactivity and use in synthesis
This compound’s unique structure, including the ethanol and piperidinylmethyl groups, provides distinct chemical and biological properties, making it valuable in various research and industrial applications.
Biological Activity
2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride is a chemical compound that has garnered attention in pharmacological research due to its potential therapeutic applications. Its unique structure, which includes a piperidine ring, positions it as a candidate for various biological activities, particularly in the context of neurological and metabolic disorders.
- IUPAC Name: this compound
- Molecular Formula: C₉H₂₂Cl₂N₂O
- CAS Number: 1220030-10-3
- MDL Number: MFCD13561512
The biological activity of this compound is primarily attributed to its interaction with neurotransmitter systems and cellular signaling pathways. The compound is thought to modulate receptor activity, particularly within the central nervous system (CNS), influencing neurotransmission and potentially offering therapeutic effects for conditions such as depression and anxiety.
Neuropharmacological Effects
Research indicates that compounds with piperidine structures often exhibit significant neuropharmacological properties. For instance, studies have shown that similar piperidine derivatives can act as:
- Reuptake Inhibitors: They may inhibit the reuptake of neurotransmitters such as serotonin and norepinephrine, enhancing mood and cognitive function.
- Receptor Modulators: They can interact with various receptors, including dopamine and serotonin receptors, which are crucial in regulating mood and behavior.
Case Studies
-
Antidepressant Activity:
A study evaluating the efficacy of piperidine derivatives found that compounds similar to this compound exhibited antidepressant-like effects in animal models. These effects were associated with increased levels of serotonin in the synaptic cleft, suggesting potential for treating major depressive disorders. -
Anxiolytic Effects:
Another case study highlighted the anxiolytic properties of related piperidine compounds, where administration resulted in reduced anxiety-like behaviors in rodents. This was linked to modulation of GABAergic transmission, indicating a possible mechanism for anxiety relief.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Antidepressant | Increased serotonin levels | |
| Anxiolytic | Reduced anxiety-like behaviors | |
| Neuroprotective | Potential protective effects on neurons |
Safety and Toxicology
While initial studies show promise regarding the therapeutic potential of this compound, safety assessments are crucial. Preliminary toxicity studies indicate that high doses may lead to irritative effects; thus, further toxicological evaluations are necessary to establish a safe dosage range for clinical applications.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[Methyl(3-piperidinylmethyl)amino]-1-ethanol dihydrochloride, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves alkylation or reductive amination steps. For example, reacting 3-piperidinemethanol with methylamine derivatives under controlled pH, followed by hydrochlorination. Optimization can employ Design of Experiments (DoE) to evaluate variables like temperature, solvent polarity, and stoichiometry. Statistical methods, such as factorial design, minimize experimental runs while maximizing yield . Reagents like lithium aluminum hydride (for reduction) or potassium permanganate (for oxidation) may be used in intermediate steps, as seen in analogous ethanolamine syntheses .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the methyl and piperidine substituents. High-Resolution Mass Spectrometry (HRMS) validates molecular weight, while Fourier-Transform Infrared Spectroscopy (FTIR) identifies functional groups (e.g., amine and hydroxyl stretches). X-ray crystallography, though resource-intensive, provides definitive stereochemical data, as demonstrated in structurally related piperidine derivatives .
Q. What purity standards and analytical protocols are recommended for this compound in pharmacological studies?
- Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (e.g., at 254 nm) is standard for purity assessment. Use reference standards (e.g., USP or EP guidelines) to calibrate methods. Ensure residual solvent analysis via Gas Chromatography-Mass Spectrometry (GC-MS), adhering to ICH Q3C guidelines. For salt forms like dihydrochloride, ion chromatography can quantify chloride content .
Advanced Research Questions
Q. How can computational chemistry approaches be integrated into designing novel derivatives of this compound?
- Methodological Answer : Quantum mechanical calculations (e.g., DFT) predict electronic properties and reactive sites, aiding in rational derivative design. Molecular docking studies assess binding affinities to target receptors (e.g., GPCRs or enzymes). Platforms like ICReDD combine computational reaction path searches with experimental validation, accelerating discovery of analogs with optimized bioactivity .
Q. How do variations in solvent systems impact stereochemical outcomes during synthesis?
- Methodological Answer : Polar aprotic solvents (e.g., DMF or DMSO) favor nucleophilic substitution by stabilizing transition states, while protic solvents (e.g., ethanol) may promote proton exchange, altering stereoselectivity. Solvent dielectric constant and hydrogen-bonding capacity should be modeled using software like COSMO-RS. Experimental validation via chiral HPLC or circular dichroism is essential .
Q. What strategies mitigate by-product formation during large-scale synthesis?
- Methodological Answer : Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor reaction progress in real-time. Gradient elution in preparative HPLC isolates impurities. Membrane separation technologies (e.g., nanofiltration) can remove low-molecular-weight by-products, as applied in analogous amine syntheses .
Q. How should researchers address discrepancies in reported biological activity data across studies?
- Methodological Answer : Cross-validate assays using standardized protocols (e.g., OECD guidelines). Compare results against positive controls and check for batch-to-batch variability in compound purity. Meta-analyses using tools like RevMan or R can identify confounding variables (e.g., cell line differences or assay conditions) .
Data Contradiction and Reproducibility
Q. What experimental controls are critical when studying this compound’s interaction with neurotransmitter receptors?
- Methodological Answer : Include competitive antagonists (e.g., atropine for muscarinic receptors) to confirm target specificity. Radioligand binding assays require saturation and displacement curves to calculate Ki values. Reproducibility across labs demands adherence to ARRIVE guidelines for in vivo studies and open-data sharing platforms .
Q. How can researchers reconcile conflicting cytotoxicity profiles reported in vitro vs. in vivo models?
- Methodological Answer : Address pharmacokinetic factors (e.g., metabolic stability) using liver microsome assays. In vivo studies should include toxicity endpoints (e.g., ALT/AST levels). Use organ-on-a-chip models to bridge the gap between cell-based and whole-organism data .
Tables for Key Data
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
